molecular formula C8H7IO3 B2598346 2-Hydroxy-5-iodo-3-methylbenzoic acid CAS No. 6174-78-3

2-Hydroxy-5-iodo-3-methylbenzoic acid

Cat. No. B2598346
CAS RN: 6174-78-3
M. Wt: 278.045
InChI Key: AEFXZXQKQYDHJH-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-iodo-3-methylbenzoic acid” is a chemical compound with the molecular formula C8H7IO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound has an iodine atom and a hydroxyl group attached to the benzene ring, which also carries a methyl group .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-iodo-3-methylbenzoic acid” can be represented by the formula C8H7IO3 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Mechanism

  • Formation Mechanism Insight : A study by Sangaiah and Rao (2013) suggests a mechanism for the formation of a closely related compound, 3-hydroxy-2-methylbenzoic acid. This study provides insights into the degradation and transformation processes relevant to compounds like 2-Hydroxy-5-iodo-3-methylbenzoic acid (Sangaiah & Rao, 2013).

Schiff-base Ligands Synthesis

  • Schiff-base Ligands : Qing-xia (2006) synthesized Schiff base ligands using a compound similar to 2-Hydroxy-5-iodo-3-methylbenzoic acid. This implies potential applications of the acid in the preparation of organic compounds with various industrial and research applications (Cui Qing-xia, 2006).

Advanced Organic Synthesis

  • Recyclable Iodine Reagents : Yusubov et al. (2008) describe the preparation of iodine(III) reagents derived from a compound structurally similar to 2-Hydroxy-5-iodo-3-methylbenzoic acid. This indicates the potential for the acid in creating recyclable iodine reagents for various organic reactions (Yusubov et al., 2008).

Environmental Implications

  • Iodinated Disinfection Byproducts : Pan, Zhang, and Li (2016) discuss the formation of iodinated disinfection byproducts in cooking with chlor(am)inated tap water and iodized table salt. This study indirectly relates to the environmental and health impacts of iodinated compounds like 2-Hydroxy-5-iodo-3-methylbenzoic acid (Pan, Zhang, & Li, 2016).

Material Science and Polymer Technology

  • Polyaniline Doping : Amarnath and Palaniappan (2005) explored the use of benzoic acid and its substitutes for doping polyaniline. This suggests potential applications of 2-Hydroxy-5-iodo-3-methylbenzoic acid in the field of conductive polymers (Amarnath & Palaniappan, 2005).

Supramolecular Chemistry

  • Supramolecular Assembly : Crisan et al. (2013) report the crystal structures of salts formed with different substituted benzoic acids. This could imply potential applications of 2-Hydroxy-5-iodo-3-methylbenzoic acid in forming new crystalline structures and supramolecular assemblies (Crisan et al., 2013).

Safety and Hazards

Safety data sheets suggest that exposure to this compound should be minimized. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-hydroxy-5-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFXZXQKQYDHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.9 mL (24.1 mmol) sodium hypochlorite solution (10 percent by weight in water) is added dropwise to a solution of 4.0 g (24.1 mmol) methyl 2-hydroxy-3-methyl-benzoate, 3.6 g (24.1 mmol) NaI, 0.96 g (24.1 mmol) NaOH in 100 mL MeOH at −5° C. over 40 min. The reaction is stirred for 30 min at −5° C. and 5 days at RT. The solvent is eliminated i.vac. and the residue is taken up in 80 mL water and 50 mL DCM. After the organic phase has been saturated with NaCl it is extracted twice with DCM. The combined organic extracts are filtered and the solvent is eliminated i.vac. The product is further reacted without any more purification.
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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